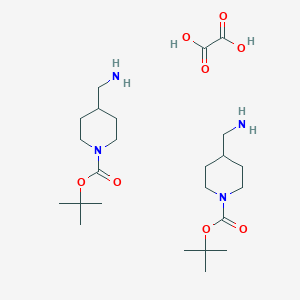
Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate is an intriguing compound with significant importance in the field of organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate typically involves multi-step organic synthesis. One common approach involves the cyclization of appropriate precursors in the presence of a base, followed by protection of the amine group and subsequent functionalization of the azetidine ring.
Cyclization: This step involves the formation of the azetidine ring by reacting suitable intermediates under basic conditions.
Protection: The amine group is protected using tert-butyl carbamate to prevent unwanted reactions during subsequent steps.
Functionalization: The protected azetidine ring undergoes further functionalization to introduce the phenyl group at the desired position.
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions enhance the efficiency and yield of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of N-oxide derivatives.
Reduction: Reduction reactions can lead to deprotected amine forms, making the azetidine ring more reactive for further functionalization.
Substitution: Substitution reactions involving the phenyl group or tert-butyl ester can yield various derivatives with potentially useful properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products from these reactions include N-oxide derivatives, deprotected amines, and various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for diverse modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological action. Its azetidine ring is of particular interest for developing new drugs with improved efficacy and reduced side effects.
Medicine
In medicinal chemistry, this compound is explored for its potential as a precursor to novel therapeutic agents. Researchers investigate its interactions with biological targets to identify new drug candidates.
Industry
In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. Its stable structure and reactivity profile make it suitable for various applications, including polymer science and materials chemistry.
Mecanismo De Acción
Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate exerts its effects through interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The azetidine ring's unique conformation plays a crucial role in binding to these targets, influencing the compound's activity and potency. The exact pathways and mechanisms vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds include other azetidine derivatives with variations in substituent groups. For example, (2R,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate differs in stereochemistry but exhibits comparable reactivity and potential applications. Each compound's uniqueness lies in its specific configuration and functional groups, which influence its behavior and utility in research and industry.
List of Similar Compounds
(2R,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate
2-(aminomethyl)-3-phenylazetidine-1-carboxylate derivatives
Various substituted azetidine-1-carboxylates
The nuances in stereochemistry and substitution patterns among these compounds lead to differences in their reactivity and suitability for particular applications, underscoring the importance of Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate's unique structure in scientific research and industrial uses.
Propiedades
IUPAC Name |
tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12(13(17)9-16)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZPFEZSDQHYFJ-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1CN)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H]1CN)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
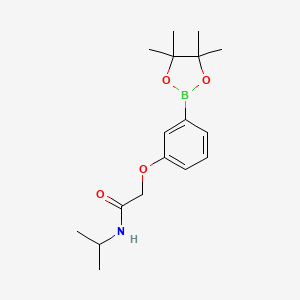
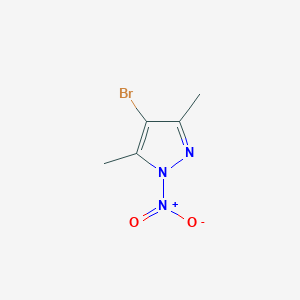
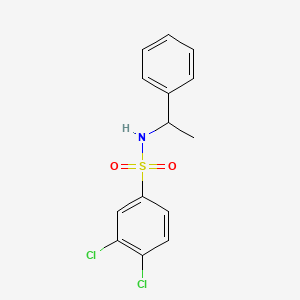

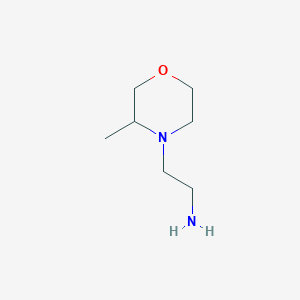
![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2976338.png)
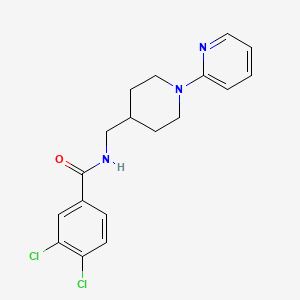

![Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine](/img/structure/B2976345.png)

![[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol](/img/structure/B2976348.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2976349.png)
![5-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2976350.png)
